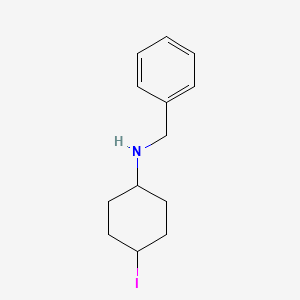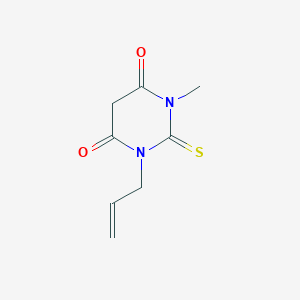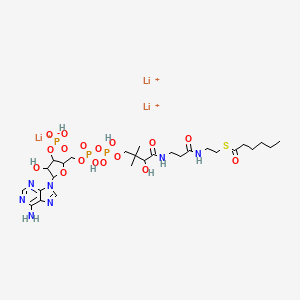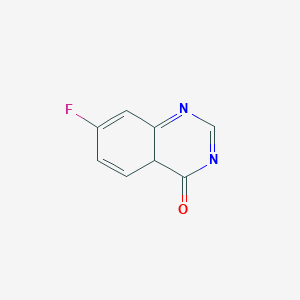![molecular formula C19H24N+ B12280285 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- is a chemical compound with the molecular formula C19H24IN. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- typically involves a series of organic reactions. One common method includes the alkylation of 1H-Benz[e]indole with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. This binding is often facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on target molecules .
The pathways involved in its mechanism of action vary depending on the application. For example, in bioimaging, it may interact with cellular components to produce fluorescence, while in therapeutic applications, it could inhibit or activate specific enzymes or receptors .
Comparison with Similar Compounds
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- can be compared with other similar compounds, such as:
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: This compound has a similar structure but includes a sulfobutyl group, which alters its solubility and reactivity.
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl-, perchlorate:
The uniqueness of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- lies in its specific combination of butyl and methyl groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C19H24N+ |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C19H24N/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20/h7-12H,5-6,13H2,1-4H3/q+1 |
InChI Key |
LNCDMRDHYQVZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
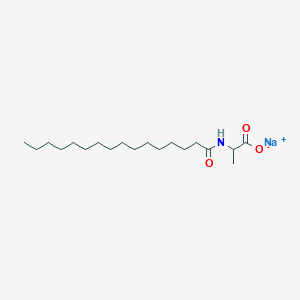


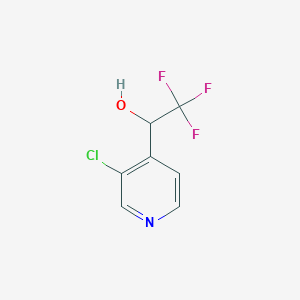
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
